molecular formula C8H7FO3 B577895 2-Fluoro-3-hydroxy-6-methylbenzoic acid CAS No. 1268718-24-6

2-Fluoro-3-hydroxy-6-methylbenzoic acid

Cat. No.: B577895
CAS No.: 1268718-24-6
M. Wt: 170.139
InChI Key: AQCCKFYYGCPNFO-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxy-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom onto a pre-existing benzoic acid derivative. For example, starting with 2,6-difluorobenzoic acid, selective substitution reactions can be carried out to introduce the hydroxyl and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include steps such as halogenation, hydroxylation, and methylation of benzoic acid derivatives. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 2-Fluoro-3-oxo-6-methylbenzoic acid, while reduction of the carboxylic acid group produces 2-Fluoro-3-hydroxy-6-methylbenzyl alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxyl and methyl groups can influence its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-hydroxy-6-methylbenzoic acid is unique due to the specific arrangement of its substituents. The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydroxyl and methyl groups provide additional functionalization options. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-hydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCCKFYYGCPNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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